![molecular formula C7H9NOS B1297079 2-(2-Furyl)thiazolidine CAS No. 51859-60-0](/img/structure/B1297079.png)
2-(2-Furyl)thiazolidine
Overview
Description
“2-(2-Furyl)thiazolidine” is a chemical compound with the formula C7H9NOS . It is a heterocyclic five-membered moiety present in diverse natural and bioactive compounds . The presence of sulfur enhances their pharmacological properties .
Synthesis Analysis
Thiazolidine motifs are intriguing and have been used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Molecular Structure Analysis
The molecular structure of “2-(2-Furyl)thiazolidine” includes sulfur at the first position and nitrogen at the third position . The IUPAC Standard InChI is InChI=1S/C7H9NOS/c1-2-6(9-4-1)7-8-3-5-10-7/h1-2,4,7-8H,3,5H2
.
Chemical Reactions Analysis
The reaction kinetics between 1,2-aminothiols and aldehydes under physiological conditions result in a thiazolidine product . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .
Physical And Chemical Properties Analysis
The molecular weight of “2-(2-Furyl)thiazolidine” is 155.217 . More detailed physical and chemical properties may require specific experimental measurements or computations which are not available in the current resources.
Scientific Research Applications
Anticancer Applications
Thiazolidine-2,4-diones bearing furan heterocyclic rings, which include 2-Furan-2-yl-thiazolidine, have been designed, synthesized, and assessed for their anticancer activities . These compounds have shown promising results against four human tumor cell lines: HepG2, A549, MCF-7, and HCT-116 . They target both VEGFR-2 and EGFR tyrosine kinases, which are critical in cancer development .
Inhibitory Effects on VEGFR-2
Some derivatives of thiazolidine-2,4-diones bearing furan heterocyclic rings have shown inhibitory effects on VEGFR-2 . VEGFR-2 is a key receptor in angiogenesis, the process by which new blood vessels form from pre-existing vessels, which is crucial for tumor growth and metastasis .
Inhibitory Effects on EGFR T790M
Compounds related to 2-Furan-2-yl-thiazolidine have shown inhibitory activities against mutant EGFR T790M . EGFR T790M is a mutation in the EGFR gene that is associated with resistance to certain cancer treatments .
Antibacterial Activity
Furan derivatives, including 2-Furan-2-yl-thiazolidine, have shown promising antibacterial activity . They have been effective against both gram-positive and gram-negative bacteria .
Antifungal Activity
Furan derivatives have also demonstrated antifungal activity . This makes them potential candidates for the development of new antifungal drugs .
Antiviral Activity
Furan derivatives have shown antiviral properties . This suggests that they could be used in the development of new antiviral medications .
Mechanism of Action
Target of Action
The primary targets of 2-Furan-2-yl-thiazolidine are VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and EGFR (Epidermal Growth Factor Receptor) tyrosine kinases . These receptors play crucial roles in cell signaling, angiogenesis, and tumor growth.
Action Environment
Environmental factors (e.g., pH, oxygen levels) influence compound stability, efficacy, and pharmacokinetics. For instance, hypoxia in tumor microenvironments affects VEGFR-2 activation and response to therapy.
Future Directions
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . The accessible clinical applications in various biological targets are critically reviewed . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
properties
IUPAC Name |
2-(furan-2-yl)-1,3-thiazolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-2-6(9-4-1)7-8-3-5-10-7/h1-2,4,7-8H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQNTXBXKKMEFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70966184 | |
Record name | 2-(Furan-2-yl)-1,3-thiazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70966184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Furyl)thiazolidine | |
CAS RN |
51859-60-0 | |
Record name | Thiazolidine, 2-(2-furyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051859600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Furan-2-yl)-1,3-thiazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70966184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(furan-2-yl)-1,3-thiazolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the formation of 2-(2-Furyl)thiazolidine unique in the context of the cited research?
A1: The research highlights the efficiency of structured fluids, specifically L(2) microemulsions and cubic phases, in promoting the formation of 2-(2-Furyl)thiazolidine during the Maillard reaction between cysteine and furfural []. This is significant because these structured fluids act as "microreactors," influencing the reaction pathway and leading to different product yields compared to traditional aqueous solutions. The study identifies 2-(2-Furyl)thiazolidine as a novel sulfur compound formed through this process, suggesting the potential of structured fluids in influencing the generation of specific flavor compounds.
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